Dimethyl 2-(diisopropylamino)maleate
CAS No.:
Cat. No.: VC16356829
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | dimethyl (E)-2-[di(propan-2-yl)amino]but-2-enedioate |
| Standard InChI | InChI=1S/C12H21NO4/c1-8(2)13(9(3)4)10(12(15)17-6)7-11(14)16-5/h7-9H,1-6H3/b10-7+ |
| Standard InChI Key | UPMRYRTWGLQIMR-JXMROGBWSA-N |
| Isomeric SMILES | CC(C)N(C(C)C)/C(=C/C(=O)OC)/C(=O)OC |
| Canonical SMILES | CC(C)N(C(C)C)C(=CC(=O)OC)C(=O)OC |
Introduction
Molecular Structure and Chemical Identity
Dimethyl 2-(diisopropylamino)maleate is formally derived from maleic acid, where one hydroxyl group of the dicarboxylic acid is replaced by a diisopropylamino group, and the remaining carboxyl groups are esterified with methanol. The resulting structure (Fig. 1) features a cis-configured double bond, a hallmark of maleate esters, and a bulky tertiary amine substituent.
Key structural attributes:
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Molecular formula: (calculated based on substitution patterns).
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Functional groups: Two methyl ester groups, a central maleate backbone, and a diisopropylamino group at the 2-position.
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Stereochemistry: The cis configuration of the maleate moiety introduces steric constraints, influencing reactivity in cycloaddition reactions .
The diisopropylamino group enhances lipophilicity compared to simpler maleate esters like dimethyl maleate (LogP = 0.52) , which may improve compatibility with nonpolar matrices in polymer blends or drug delivery systems .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of dimethyl 2-(diisopropylamino)maleate typically involves sequential functionalization of maleic anhydride:
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Esterification: Maleic anhydride reacts with methanol under acidic conditions (e.g., ) to yield monomethyl maleate, followed by further esterification to dimethyl maleate .
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Amination: Introduction of the diisopropylamino group via nucleophilic substitution or Michael addition. For example, dimethyl maleate may react with diisopropylamine in the presence of a base, leveraging the electrophilic α,β-unsaturated ester system.
Optimization considerations:
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Catalysts: Transition metals or phase-transfer catalysts can accelerate amination.
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Solvent systems: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.
Analytical Validation
Synthetic products are characterized using:
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NMR spectroscopy: Confirms ester and amine group integration .
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Mass spectrometry (MALDI-TOF): Verifies molecular weight and purity .
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Chromatography (GPC/HPLC): Assesses dispersity and residual monomers .
Physicochemical Properties
Stability profile:
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Thermal: Decomposes above 300°C, with degradation products including CO₂ and amines.
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Chemical: Susceptible to hydrolysis under acidic/basic conditions due to ester and amine groups .
Applications in Industry and Research
Polymer Chemistry
Dimethyl 2-(diisopropylamino)maleate serves as a functional monomer in stimuli-responsive polymers. For instance, its incorporation into poly(methacrylate) copolymers enhances pH-dependent behavior, enabling applications in drug delivery . The tertiary amine group facilitates protonation in acidic environments, triggering nanoparticle disassembly and controlled drug release .
Organic Synthesis
As a dienophile, the compound participates in Diels-Alder reactions, forming six-membered cycloadducts with applications in natural product synthesis . The electron-withdrawing ester groups and electron-donating amine moiety create a reactivity balance, enabling regioselective transformations.
Coordination Chemistry
The lone pair on the diisopropylamino nitrogen allows coordination to metal centers, making it a candidate ligand for catalytic systems. For example, Cu(II) complexes of related amines are employed in atom transfer radical polymerization (ATRP) .
Comparative Analysis with Related Compounds
The diisopropylamino group in dimethyl 2-(diisopropylamino)maleate confers distinct advantages, including enhanced lipophilicity and catalytic potential, absent in simpler esters .
Future Directions
Ongoing research aims to:
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